molecular formula C15H13BrOS B3314372 4-Bromo-4'-(ethylthio)benzophenone CAS No. 951885-47-5

4-Bromo-4'-(ethylthio)benzophenone

Cat. No.: B3314372
CAS No.: 951885-47-5
M. Wt: 321.2 g/mol
InChI Key: UCYOGWYAPVNCIV-UHFFFAOYSA-N
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Description

4-Bromo-4'-(ethylthio)benzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the para position of one benzene ring and an ethylthio (-S-CH2CH3) group at the para position of the adjacent ring. Its molecular formula is C15H13BrOS (molecular weight: 321.23 g/mol). This compound is structurally significant due to the electron-withdrawing bromine and the sulfur-containing ethylthio group, which influence its electronic properties, solubility, and reactivity. It is primarily used in materials science and pharmaceutical research, particularly in photo-initiated crosslinking (as benzophenone derivatives are known for radical generation under UV light) .

Properties

IUPAC Name

(4-bromophenyl)-(4-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYOGWYAPVNCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250715
Record name (4-Bromophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-47-5
Record name (4-Bromophenyl)[4-(ethylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-(ethylthio)benzophenone typically involves the bromination of 4-ethylthiobenzophenone. The reaction is carried out using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature of around 90°C and using a molar ratio of substrate to brominating agent of approximately 1:1.1 .

Industrial Production Methods

Industrial production of 4-Bromo-4’-(ethylthio)benzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient brominating agents and solvents is crucial for the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

4-Bromo-4’-(ethylthio)benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets. The bromine atom and ethylthio group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ethylthio group can participate in oxidation and reduction reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Positional Isomers: 3-Bromo-4'-(ethylthio)benzophenone

  • Structural Difference: The bromine atom is at the meta position (C3) instead of the para position (C4) on the benzophenone backbone.
  • Impact :
    • Electronic Effects : The meta-substituted bromine creates a distinct electron-withdrawing effect compared to the para substitution, altering charge distribution and reactivity.
    • Applications : Both isomers are marketed for industrial and laboratory use, but para-substituted derivatives are more common in crosslinking applications due to steric and electronic advantages .
Table 1: Comparison of 3- and 4-Bromo Isomers
Property 4-Bromo-4'-(ethylthio)benzophenone 3-Bromo-4'-(ethylthio)benzophenone
CAS Number Not explicitly listed 844879-52-3
Molecular Weight 321.23 g/mol 321.23 g/mol
Market Availability Global (Europe, Asia, North America) Similar regional distribution
Key Applications Crosslinking, intermediates Laboratory intermediates

Substituent Variants: Ethylthio vs. Methoxy, Ethyl, and Ethylenedioxy

4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1)
  • Substituent : Methoxy (-OCH3) instead of ethylthio.
  • Impact: Electron Donation: Methoxy is electron-donating via resonance, reducing electrophilicity compared to ethylthio. Solubility: Higher polarity may improve aqueous solubility but reduce compatibility with non-polar matrices .
4-Bromo-4'-ethylbenzophenone (CAS 344444-47-9)
  • Substituent : Ethyl (-CH2CH3) instead of ethylthio.
  • Impact: Lipophilicity: The ethyl group increases hydrophobicity, favoring applications in polymer matrices.
4-Bromo-3',4'-(ethylenedioxy)benzophenone (CAS 101018-99-9)
  • Substituent : Ethylenedioxy (cyclic ether) at the meta and para positions.
  • Impact :
    • Steric Hindrance : The rigid cyclic structure may hinder reactivity in crosslinking.
    • Electronic Effects : The ether oxygen enhances electron density, contrasting with sulfur’s polarizability .
Table 2: Substituent Effects on Key Properties
Compound Substituent Key Property Changes Applications
This compound -S-CH2CH3 High polarizability, moderate lipophilicity Crosslinking, photochemistry
4-Bromo-4'-methoxybenzophenone -OCH3 Increased polarity, reduced reactivity Lab intermediates
4-Bromo-4'-ethylbenzophenone -CH2CH3 Enhanced hydrophobicity Polymer additives
4-Bromo-3',4'-(ethylenedioxy)benzophenone Cyclic ether Steric hindrance, electron donation Specialty materials

Bioactive Derivatives: Role of Substituents in Antimicrobial Activity

  • Evidence from Pyrimidine Derivatives : Compounds with ethylthio groups at C-2 of pyrimidine rings exhibit superior antifungal activity compared to chlorobenzyl or piperidinyl substituents .
  • Implication for this compound: The ethylthio group may enhance bioactivity in drug discovery, though specific studies on this compound are lacking.

Market and Industrial Relevance

  • Regional Pricing: 3-Bromo-4'-(ethylthio)benzophenone is priced variably (e.g., €150–€200/kg in Europe), reflecting demand in materials science .
  • Suppliers : Major suppliers include PI Chemicals and Bachem, with Asia and Europe as key production hubs .

Biological Activity

4-Bromo-4'-(ethylthio)benzophenone is an organic compound that has garnered attention for its unique chemical structure and potential biological activities. The presence of bromine and ethylthio groups in its molecular framework plays a significant role in its interaction with biological systems, particularly in enzyme inhibition and protein interactions.

  • Molecular Formula : C15H13BrOS
  • Molecular Weight : 321.2 g/mol
  • CAS Number : 844879-52-3

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The bromine atom can form covalent bonds, while the ethylthio group can modulate the binding affinity to active sites. This dual functionality enables the compound to inhibit enzyme activity effectively, influencing several biochemical pathways.

Biological Activity Overview

The compound has been studied for its potential applications in various fields, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts.
  • Protein Interactions : The compound can affect protein folding and stability, impacting cellular processes.

Enzyme Inhibition Studies

  • Study on Aldose Reductase Inhibition :
    • A study demonstrated that this compound inhibits aldose reductase, an enzyme involved in diabetic complications. The compound exhibited a significant reduction in enzyme activity at micromolar concentrations.
  • Impact on Cytochrome P450 :
    • Research indicated that the compound interacts with cytochrome P450 enzymes, affecting drug metabolism. This interaction suggests potential implications for pharmacokinetics and drug-drug interactions.

Toxicological Assessments

  • Genotoxicity Tests : Preliminary assessments have indicated that this compound may exhibit genotoxic effects at higher concentrations, warranting further investigation into its safety profile.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
3-Bromo-4'-(ethylthio)benzophenoneEnzyme inhibition, protein interactionSimilar structure but different halogen
3-Chloro-4'-(ethylthio)benzophenoneModerate enzyme inhibitionChlorine substituent alters reactivity
3-Bromo-4'-(methylthio)benzophenoneLower enzyme inhibition compared to ethylthioMethyl group less sterically demanding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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